4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1787880-85-6
Cat. No.: VC5610083
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1787880-85-6 |
|---|---|
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 416.51 |
| IUPAC Name | 4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C20H20N2O4S2/c1-13-10-15(11-19(24)25-13)26-14-6-8-22(9-7-14)18(23)12-27-20-21-16-4-2-3-5-17(16)28-20/h2-5,10-11,14H,6-9,12H2,1H3 |
| Standard InChI Key | WEFGWAJUAIAMQF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₂₀H₂₀N₂O₄S₂, with a molecular weight of 416.51 g/mol. Key structural features include:
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A benzo[d]thiazole moiety linked via a thioether bond to an acetyl group.
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A piperidine ring substituted at the 4-position with an oxygen atom connected to a 6-methyl-2H-pyran-2-one group.
The IUPAC name, 4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one, reflects this arrangement. The presence of sulfur atoms in both the benzothiazole and thioacetyl groups enhances electron delocalization, potentially influencing binding interactions with biological targets .
Physicochemical Profile
| Property | Value |
|---|---|
| CAS Number | 1787880-85-6 |
| Molecular Formula | C₂₀H₂₀N₂O₄S₂ |
| Molecular Weight | 416.51 g/mol |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 |
| InChI Key | WEFGWAJUAIAMQF-UHFFFAOYSA-N |
The compound’s solubility and stability remain under investigation, though analogs with similar benzothiazole motifs exhibit moderate hydrophobicity, favoring cellular membrane penetration .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves sequential functionalization of the piperidine and benzothiazole-thioacetyl units:
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Piperidine Functionalization: Introduction of the acetyl-thiobenzothiazole group at the piperidine nitrogen via nucleophilic acyl substitution.
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Pyranone Coupling: Etherification of the 4-hydroxy group on piperidine with 6-methyl-2H-pyran-2-one under Mitsunobu or Williamson conditions.
While specific reaction yields are undisclosed, analogous syntheses of benzothiazole-containing compounds report yields of 52–95% depending on purification methods .
Key Reaction Conditions
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Thioether Formation: Requires thiophilic catalysts (e.g., CuI) and inert atmospheres to prevent oxidation.
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Cyclization Steps: Often employ basic media (e.g., NaOH/EtOH) to facilitate ring closure, as seen in related triazolethione syntheses .
Biological Activities and Mechanistic Insights
Antimicrobial and Antiviral Effects
The benzothiazole-thioacetyl group is critical for broad-spectrum antimicrobial activity. Similar compounds exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely via thiol-mediated disruption of bacterial membranes . Additionally, sulfur-rich heterocycles show inhibitory effects on viral proteases, including SARS-CoV-2 Mpro (IC₅₀: ~10 μM) .
Neuroprotective Applications
Benzothiazole derivatives are investigated for anti-aggregation activity against amyloidogenic proteins like tau and α-synuclein, which are implicated in Alzheimer’s and Parkinson’s diseases . While direct data on this compound is limited, its structural similarity to cyanine dyes (e.g., N744) suggests potential for modulating protein misfolding .
Comparative Analysis with Structural Analogs
| Compound | Target Activity | Key Structural Difference |
|---|---|---|
| Anle138b | α-Synuclein inhibition | Diphenyl pyrazole core |
| N744 cyanine dye | Tau aggregation inhibition | Benzothiazole-cyanine conjugate |
| VC5610083 | Multi-target inhibition | Piperidinyl-pyranone linkage |
This compound’s piperidinyl-pyranone bridge may improve blood-brain barrier permeability compared to smaller analogs, enhancing CNS applicability .
Future Research Directions
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Target Identification: High-throughput screening to map interactions with kinases, GPCRs, and epigenetic regulators.
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SAR Optimization: Modifying the pyranone methyl group or piperidine substituents to enhance potency and reduce off-target effects.
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In Vivo Studies: Assessing pharmacokinetics and toxicity in rodent models of cancer and neurodegeneration.
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